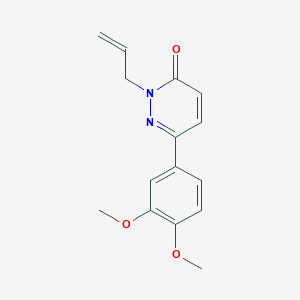

![molecular formula C18H13N7S B6581788 2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine CAS No. 1210865-32-9](/img/structure/B6581788.png)

2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine” is a complex organic molecule that belongs to the class of imidazo[1,2-a]pyridines . These compounds have attracted significant interest due to their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of such compounds typically involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and characterization. For instance, it is an off-white solid with a melting point of 70–75°C .作用機序

Target of Action

The primary target of this compound is the Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases, a process that is crucial for the proper functioning of these proteins .

Mode of Action

The compound interacts with its target, RGGT, by inhibiting its activity. This inhibition disrupts the prenylation of Rab GTPases, which can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .

Biochemical Pathways

The affected pathway is the Rab geranylgeranylation pathway . When the activity of RGGT is inhibited, the balance of Rab GTPases’ modification is perturbed. This imbalance can lead to several diseases due to the involvement of Rab GTPases in a wide variety of critical cell processes .

Pharmacokinetics

Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of Rab GTPases’ modification. This disruption can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking . The compound has shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

特性

IUPAC Name |

3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7S/c1-3-9-19-14(5-1)15-7-8-17-21-22-18(25(17)23-15)26-12-13-11-24-10-4-2-6-16(24)20-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJFMPJUFUJMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN5C=CC=CC5=N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6581708.png)

![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6581709.png)

![N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581718.png)

![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-{5-oxo-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-[1,3]thiazolo[2,3-b]quinazolin-3-yl}acetamide](/img/structure/B6581733.png)

![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6581739.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B6581766.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate](/img/structure/B6581771.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B6581776.png)

![2-(3-{[(1-methylpiperidin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B6581784.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581793.png)

![2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6581805.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6581813.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581820.png)